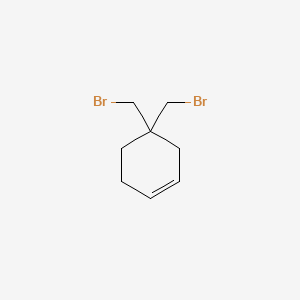

4,4-Bis(bromomethyl)cyclohex-1-ene

Description

Properties

Molecular Formula |

C8H12Br2 |

|---|---|

Molecular Weight |

267.99 g/mol |

IUPAC Name |

4,4-bis(bromomethyl)cyclohexene |

InChI |

InChI=1S/C8H12Br2/c9-6-8(7-10)4-2-1-3-5-8/h1-2H,3-7H2 |

InChI Key |

KFHUTCOEZABMQQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CC=C1)(CBr)CBr |

Origin of Product |

United States |

Preparation Methods

Starting Material Synthesis

Bromination Conditions and Products

Bromination is performed by adding bromine (Br2) dissolved in carbon tetrachloride (CCl4) to a solution of 1,2-dimethylenecyclohexane under controlled temperature conditions (0 °C to reflux temperatures around 77 °C).

At low temperature (0 °C), the reaction with one equivalent of bromine yields mainly two products, including 3-bromo-1,2-bis(bromomethyl)cyclohex-1-ene, the target compound, albeit in low isolated yield (~4%).

At room temperature and with slight excess bromine, the reaction favors formation of the 1,4-addition product with higher yield (~60%), and minor amounts of 3-bromo-1,2-bis(bromomethyl)cyclohex-1-ene are also produced.

At elevated temperatures (77 °C), the major product is the 1,4-addition product (~70%), with minor amounts of 3-bromo-1,2-bis(bromomethyl)cyclohex-1-ene (~8%) and other dibromo derivatives.

Extended bromination of 1,2-bis(bromomethyl)cyclohexene with excess bromine at reflux leads to further bromination, producing 3,6-dibromo-1,2-bis(bromomethyl)cyclohex-1-ene in significant yield (~66%).

Purification

- The products are purified by column chromatography on silica gel and characterized by 1H-NMR, 13C-NMR, IR spectroscopy, and elemental analysis.

Alternative Bromination Methods Using Bromate and Sulfite Salts

Bromination via Alkali Metal Bromate and Hydrogen Sulfite/Pyrosulfite

A patented method describes bromination using a two-phase system: an aqueous solution of alkali metal bromate (e.g., sodium or potassium bromate) and an organic solvent solution of the substrate.

The bromate salt is dissolved in water, and the substrate is dissolved in an organic solvent such as dichloroethane, hexane, or other alkanes/aromatic solvents.

To this mixture, an aqueous solution of alkali metal hydrogen sulfite or pyrosulfite is added slowly under cooling (5 °C to 80 °C), generating bromine in situ, which brominates the substrate.

This method allows controlled bromination with equimolar or non-equimolar ratios of bromate and sulfite salts, providing high yields and selectivity.

Reaction times vary from several hours to 10 hours depending on temperature and solvent choice.

Solvent and Temperature Effects

| Solvent | Temperature (°C) | Reaction Time (hours) | Yield (%) | Notes |

|---|---|---|---|---|

| Dichloroethane | 25 | 10 | 86 | High yield, white crystals |

| Hexane | 40 | 7 | 90 | High yield, white crystals |

| Dichloroethane | 70 | 10 | 78 | Moderate yield |

- The choice of solvent influences solubility and reaction kinetics, with non-polar solvents like hexane favoring higher yields in some cases.

Mechanistic Considerations

Bromination proceeds via electrophilic addition to the double bond or radical substitution at benzylic or allylic positions.

In the case of 4,4-Bis(bromomethyl)cyclohex-1-ene, bromination targets the methylene groups adjacent to the cyclohexene ring, forming bromomethyl substituents.

Radical bromination is favored at higher temperatures and with excess bromine, leading to polybrominated products.

Controlled conditions (low temperature, stoichiometric bromine) favor selective dibromination at the desired positions.

Summary Table of Preparation Methods

Analytical Characterization

Purity and identity of 4,4-Bis(bromomethyl)cyclohex-1-ene are confirmed by:

1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy.

Infrared (IR) spectroscopy.

Elemental analysis (C, H, Br content).

Thin Layer Chromatography (TLC) and column chromatography for purification.

Chemical Reactions Analysis

Types of Reactions: 4,4-Bis(bromomethyl)cyclohex-1-ene undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

Reduction Reactions: Reduction of the bromomethyl groups can lead to the formation of cyclohexene derivatives with different functional groups.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide yields azido derivatives, while oxidation with potassium permanganate produces corresponding ketones.

Scientific Research Applications

Scientific Research Applications

- Chemistry: 4,4-Bis(bromomethyl)cyclohex-1-ene serves as an intermediate in synthesizing complex organic molecules and polymers. The bromomethyl groups can undergo substitution reactions with nucleophiles like sodium azide or potassium thiocyanate in polar solvents. It can also be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, or reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

- Biology: The compound can modify biomolecules to study their functions and interactions. The bromomethyl groups' reactivity with nucleophiles and electrophiles facilitates substitution and elimination reactions.

- Industry: 4,4-Bis(bromomethyl)cyclohex-1-ene is utilized in producing specialty chemicals and materials with specific properties.

Chemical Reactions Analysis

4,4-Bis(bromomethyl)cyclohex-1-ene undergoes several types of chemical reactions:

- Substitution Reactions: The bromomethyl groups can be substituted with nucleophiles like amines or thiols under appropriate conditions.

- Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

- Reduction Reactions: Reduction of the bromomethyl groups can lead to the formation of cyclohexene derivatives with different functional groups.

The biological activity of 4,4-Bis(bromomethyl)cyclohex-1-ene can be attributed to its ability to interact with various biological targets. Preliminary studies suggest it may exhibit antimicrobial properties by disrupting cell membranes and cytotoxic effects towards cancer cell lines, possibly through apoptosis induction mechanisms.

Mechanism of Action

The mechanism of action of 4,4-Bis(bromomethyl)cyclohex-1-ene involves its reactivity with various nucleophiles and electrophiles. The bromomethyl groups act as leaving groups, facilitating substitution and elimination reactions. The compound can also participate in radical reactions, where the bromine atoms are involved in the formation of reactive intermediates.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key parameters of 4,4-bis(bromomethyl)cyclohex-1-ene with structurally related bromomethyl compounds:

Key Observations :

- Ring Strain vs. Stability : The cyclohexene backbone in 4,4-bis(bromomethyl)cyclohex-1-ene introduces strain compared to fully aromatic systems like biphenyl or p-xylene derivatives. This strain may enhance reactivity in ring-opening or addition reactions .

- Molecular Weight : The biphenyl derivative (340.06 g/mol) has a higher molecular weight due to its extended aromatic system, whereas the cyclohexene-based compounds are lighter.

Biological Activity

4,4-Bis(bromomethyl)cyclohex-1-ene is a compound that has garnered interest in various fields, including medicinal chemistry and materials science. Its unique structure, featuring bromomethyl groups attached to a cyclohexene ring, suggests potential biological activities that warrant detailed investigation. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.

Before delving into biological activity, it is essential to understand the chemical properties of 4,4-Bis(bromomethyl)cyclohex-1-ene.

| Property | Value |

|---|---|

| Molecular Formula | C10H12Br2 |

| Molecular Weight | 295.01 g/mol |

| IUPAC Name | 4,4-bis(bromomethyl)cyclohex-1-ene |

| CAS Number | Not widely reported |

Synthesis

The synthesis of 4,4-Bis(bromomethyl)cyclohex-1-ene typically involves bromination reactions of cyclohexene derivatives. The following general steps outline a synthetic route:

- Starting Material : Cyclohexene is used as the base.

- Bromination Reaction : The addition of bromine in a suitable solvent leads to the formation of bromomethyl groups at the 4-position.

- Purification : The product is purified using techniques such as recrystallization or chromatography.

The biological activity of 4,4-Bis(bromomethyl)cyclohex-1-ene can be attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exhibit:

- Antimicrobial Properties : Similar compounds have shown effectiveness against bacterial strains by disrupting cell membranes.

- Cytotoxic Effects : Research indicates potential cytotoxicity towards cancer cell lines, possibly through apoptosis induction mechanisms.

Case Studies

Several studies have investigated the biological effects of related compounds:

- Antimicrobial Activity : A study demonstrated that brominated cycloalkenes could inhibit the growth of Gram-positive bacteria through membrane disruption mechanisms .

- Cytotoxicity in Cancer Cells : Another investigation revealed that brominated compounds induce apoptosis in human cancer cell lines by activating caspase pathways .

Toxicological Profile

While exploring the biological activity, it is crucial to consider the toxicological aspects:

Q & A

Q. What are the standard synthetic routes for 4,4-bis(bromomethyl)cyclohex-1-ene, and how can reaction conditions be optimized?

Answer: The compound is typically synthesized via bromination of cyclohexene derivatives. For example:

- Bromination of 1,2-dimethylenecyclohexane at elevated temperatures yields 4,4-bis(bromomethyl)cyclohex-1-ene alongside isomers like 1,2-bis(bromomethyl)cyclohex-1-ene ().

- Optimization strategies include:

- Solvent selection : Use non-polar solvents (e.g., CCl₄) to stabilize intermediates and reduce side reactions.

- Temperature control : Maintain 40–60°C to favor radical bromination over ionic pathways.

- Catalysts : Radical initiators like AIBN improve regioselectivity.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates the desired product .

Q. What spectroscopic techniques are critical for characterizing 4,4-bis(bromomethyl)cyclohex-1-ene?

Answer:

- ¹H/¹³C NMR : Identify bromomethyl groups (δ ~3.5–4.0 ppm for CH₂Br) and cyclohexene protons (δ ~5.5–6.0 ppm for vinyl H).

- GC-MS : Confirm molecular ion peaks (m/z ~270 for C₈H₁₄Br₂) and assess purity.

- IR Spectroscopy : Detect C-Br stretches (~550–650 cm⁻¹) and alkene C=C (~1650 cm⁻¹).

Cross-referencing with PubChem data ensures accuracy .

Advanced Research Questions

Q. How do substituent positions influence the reactivity of brominated cyclohexenes in nucleophilic substitution?

Answer: The steric and electronic effects of substituents dictate reactivity:

- Steric hindrance : Bulky groups (e.g., 4,4-dimethyl) reduce accessibility to bromine atoms, slowing substitution.

- Electronic effects : Electron-withdrawing groups (e.g., Br) enhance electrophilicity, accelerating SN2 reactions.

For 4,4-bis(bromomethyl)cyclohex-1-ene, the synergy between two bromomethyl groups increases electrophilicity, enabling sequential substitutions (e.g., with amines or alkoxides). Kinetic studies using HPLC or in-situ IR can monitor reaction progress .

Q. What methodologies resolve contradictions in reaction outcomes between lab-scale and scaled-up syntheses?

Answer: Discrepancies often arise from heat transfer inefficiencies or mixing limitations at larger scales. Solutions include:

- Flow chemistry : Continuous flow reactors (e.g., microreactors) improve temperature control and mixing, enhancing yield and reproducibility ().

- DoE (Design of Experiments) : Statistical optimization of variables (e.g., reagent stoichiometry, residence time) identifies critical parameters.

- In-line analytics : Real-time monitoring via Raman spectroscopy detects intermediates, enabling rapid adjustments .

Q. How can 4,4-bis(bromomethyl)cyclohex-1-ene be tailored for cross-linking in polymer chemistry?

Answer: The compound serves as a bifunctional cross-linker due to its two reactive bromine atoms. Applications include:

- Polymer networks : React with di-thiols (e.g., 1,2-ethanedithiol) via thiol-ene "click" chemistry to form thermally stable hydrogels.

- Functionalization : Introduce photoactive groups (e.g., azobenzene) for stimuli-responsive materials.

Optimization : Adjust cross-linking density by varying monomer ratios, monitored via rheometry or DSC .

Methodological Challenges and Solutions

Q. How are elimination vs. substitution pathways controlled during reactions with 4,4-bis(bromomethyl)cyclohex-1-ene?

Answer:

- Base strength : Strong bases (e.g., t-BuOK) favor elimination (E2 mechanism) to form cyclohexadienes. Weak bases (e.g., K₂CO₃) promote substitution.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states for substitution, while non-polar solvents (e.g., toluene) favor elimination.

- Temperature : Higher temperatures (≥80°C) drive elimination. Kinetic studies using GC-MS track product distributions .

Q. What strategies mitigate cytotoxicity in medicinal chemistry applications of brominated cyclohexenes?

Answer:

- Prodrug design : Mask reactive bromine atoms with enzymatically cleavable groups (e.g., esters).

- Structure-activity relationship (SAR) studies : Modify substituents (e.g., replace bromine with less toxic halogens) while retaining bioactivity.

- In-vitro assays : Use HepG2 or HEK293 cell lines to screen cytotoxicity (IC₅₀) and prioritize safer analogs. highlights similar strategies for peptide stapling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.